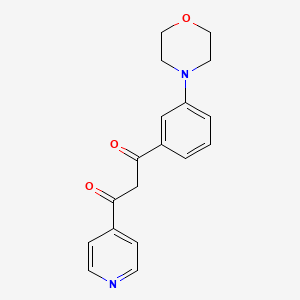

Lysyl hydroxylase 2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O3 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

1-(3-morpholin-4-ylphenyl)-3-pyridin-4-ylpropane-1,3-dione |

InChI |

InChI=1S/C18H18N2O3/c21-17(14-4-6-19-7-5-14)13-18(22)15-2-1-3-16(12-15)20-8-10-23-11-9-20/h1-7,12H,8-11,13H2 |

InChI Key |

XWEDKEPGOROEEE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C(=O)CC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Critical Role of Lysyl Hydroxylase 2 in Collagen Cross-Linking and Its Implications in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a crucial enzyme in the post-translational modification of collagen. Its primary function is the hydroxylation of lysine residues within the telopeptides of procollagen chains. This singular modification is the initiating step for the formation of stable, mature collagen cross-links, specifically hydroxylysine-aldehyde derived cross-links (HLCCs). While essential for the normal structural integrity of certain tissues, the dysregulation of LH2 activity is a key pathological driver in a range of diseases, most notably fibrosis and cancer. In these conditions, overexpression of LH2 leads to a switch in the collagen cross-linking profile, resulting in an accumulation of HLCCs. This altered collagen network exhibits increased stiffness and resistance to degradation, contributing to tissue scarring, tumor progression, and metastasis. This guide provides a comprehensive overview of the enzymatic function of LH2, its role in collagen cross-linking, the pathological consequences of its dysregulation, and current approaches in the development of LH2 inhibitors.

The Enzymatic Function of Lysyl Hydroxylase 2

Lysyl hydroxylase 2 is a member of the 2-oxoglutarate-dependent dioxygenase superfamily. It catalyzes the stereospecific hydroxylation of lysine residues to 5-hydroxylysine in the telopeptide domains of procollagen molecules. This reaction requires Fe(II) as a cofactor and 2-oxoglutarate and O2 as co-substrates, producing succinate and CO2 as byproducts.

There are two main splice variants of LH2: LH2a and LH2b. The LH2b isoform, which contains an additional 63-base pair exon (exon 13A), is considered the primary driver of telopeptide lysine hydroxylation and subsequent pathological collagen cross-linking. While both isoforms can hydroxylate lysines, LH2b exhibits a higher specificity and efficiency towards telopeptidyl lysine residues.[1]

The Pivotal Role of LH2 in Collagen Cross-Linking

The hydroxylation of telopeptidyl lysines by LH2 is a rate-limiting step for the formation of a specific class of highly stable collagen cross-links. Following hydroxylation, the resulting hydroxylysine residues in the telopeptides are oxidatively deaminated by lysyl oxidase (LOX) to form hydroxyallysine aldehydes. These reactive aldehydes then spontaneously condense with hydroxylysine or lysine residues in the helical region of adjacent collagen molecules to form immature divalent cross-links such as dihydroxylysinonorleucine (DHLNL). These immature cross-links can further mature into trivalent, highly stable cross-links like pyridinoline (Pyr).

In contrast, the absence of telopeptidyl lysine hydroxylation leads to the formation of lysine-aldehyde derived cross-links (LCCs), which are less stable and more susceptible to degradation. Therefore, LH2 acts as a molecular switch, dictating the type and stability of collagen cross-links.

LH2 in Disease: A Common Denominator in Fibrosis and Cancer

The upregulation of LH2 is a hallmark of various fibrotic diseases and cancers. This overexpression leads to a shift towards the formation of stable, degradation-resistant HLCCs, resulting in the excessive accumulation and stiffening of the extracellular matrix (ECM).

Fibrosis

In fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), scleroderma, and liver cirrhosis, the excessive deposition of a collagen-rich ECM leads to organ dysfunction and failure. Increased levels of LH2b have been observed in fibroblasts from various fibrotic tissues.[2] This leads to an increased formation of pyridinoline cross-links, contributing to the irreversible nature of the fibrotic tissue.

| Disease State | Fold Change in PLOD2 mRNA Expression (vs. Normal Tissue) | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | ~2-4 fold increase in fibroblast foci | [3] |

| Activated Hepatic Stellate Cells | Significant increase | [2] |

| Keloid Fibroblasts | Significant increase | [2] |

Cancer

In the context of cancer, a stiff, cross-linked ECM is known to promote tumor progression, invasion, and metastasis.[4] Hypoxia, a common feature of the tumor microenvironment, induces the expression of LH2 through the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[4] This leads to increased collagen cross-linking and stiffening of the tumor stroma, which in turn enhances cancer cell migration and invasion. High expression of PLOD2 has been correlated with poor prognosis in various cancers, including breast, lung, and gastric cancer.[5][6][7]

| Cancer Type | PLOD2 Expression Status | Correlation with Prognosis | Reference |

| Breast Cancer | Higher in tumor tissue vs. normal | Shorter relapse-free survival | [5] |

| Lung Adenocarcinoma | Higher in tumor tissue vs. normal | Shorter overall survival | [7] |

| Gastric Cancer | Higher in tumor tissue vs. normal | Shorter overall survival | [6] |

| Glioblastoma | Upregulated | Poor clinical outcome | [8] |

| Sarcoma | Overexpressed | Associated with metastasis | [4] |

Regulation of LH2 Expression

The expression of the PLOD2 gene is tightly regulated by key signaling pathways implicated in fibrosis and cancer.

TGF-β Signaling

Transforming growth factor-β (TGF-β) is a potent profibrotic cytokine that stimulates the production of ECM components, including collagen. TGF-β signaling induces PLOD2 expression through the canonical SMAD pathway. The transcription factors SMAD3 and SP1 bind to the PLOD2 promoter, leading to its transcriptional activation.[8]

Hypoxia and HIF-1α Signaling

Under hypoxic conditions, the α-subunit of the transcription factor HIF-1 is stabilized and translocates to the nucleus. HIF-1α then binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including PLOD2, leading to their increased transcription.[9] There is also evidence of a hierarchical relationship where HIF signaling is required for the full effect of TGF-β on PLOD2 expression.[9]

Experimental Methodologies

Lysyl Hydroxylase 2 Activity Assay

The activity of LH2 can be measured using various methods. A commonly used approach is a luminescence-based assay that quantifies the production of succinate, a byproduct of the hydroxylation reaction.[10]

Principle: The assay is performed in a multi-well plate format. Recombinant LH2 is incubated with a synthetic peptide substrate (e.g., (IKG)3), Fe(II), 2-oxoglutarate, and ascorbic acid. The reaction is stopped, and a succinate detection reagent is added. This reagent contains enzymes that convert succinate to ATP, which is then quantified using a luciferase-based reaction that produces a luminescent signal proportional to the amount of succinate generated.

Workflow:

Analysis of Collagen Cross-Links by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of collagen cross-links.[11][12]

Principle: Tissue or cell culture matrix samples are hydrolyzed to release the constituent amino acids and cross-link products. The hydrolysate is then subjected to LC to separate the different cross-link species, which are subsequently detected and quantified by MS/MS. For immature cross-links, a reduction step with sodium borohydride is required prior to hydrolysis to stabilize them for analysis.

General Protocol Outline:

-

Sample Preparation:

-

Tissue homogenization or cell matrix collection.

-

Reduction with sodium borohydride (for immature cross-links).

-

Acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours).

-

Solid-phase extraction (SPE) to enrich for cross-links.

-

-

LC-MS/MS Analysis:

-

Separation of cross-links using a suitable LC column (e.g., C18 reversed-phase).

-

Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Use of stable isotope-labeled internal standards for accurate quantification.

-

Drug Development Targeting LH2

Given the central role of LH2 in the pathology of fibrosis and cancer, it has emerged as a promising therapeutic target. The development of small molecule inhibitors that specifically target the catalytic activity of LH2 is an active area of research.

Several high-throughput screening campaigns have been conducted to identify LH2 inhibitors.[13] These efforts have led to the discovery of lead compounds, including 1,3-diketone analogues, that show potent and selective inhibition of LH2.[14]

| Compound Class | Example Compound | IC50 (LH2) | Selectivity | Reference |

| 1,3-Diketone Analogues | Compound 12 | ~300 nM | Selective over LH1 and LH3 | [14] |

| 1,3-Diketone Analogues | Compound 13 | ~500 nM | Selective over LH1 and LH3 | [14] |

| Benzylamines | (2-chloropyridin-4-yl)methanamine | 126 nM (LOXL2) | Selective for LOXL2 over LOX | [15] |

The development of selective LH2 inhibitors holds great promise for the treatment of a wide range of fibrotic and malignant diseases by targeting the pathological remodeling of the extracellular matrix.

Conclusion

Lysyl hydroxylase 2 is a key enzyme that dictates the stability and degradation resistance of the collagenous extracellular matrix. Its upregulation in diseases like fibrosis and cancer leads to a pathological shift in collagen cross-linking, contributing significantly to disease progression. A thorough understanding of the enzymatic function, regulation, and pathological role of LH2 is crucial for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate role of LH2 and to advance the development of targeted inhibitors for the treatment of these debilitating diseases.

References

- 1. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dupuytrens.org [dupuytrens.org]

- 3. Pseudohypoxic HIF pathway activation dysregulates collagen structure-function in human lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Roles of PLODs in Collagen Synthesis and Cancer Progression [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. Frontiers | Pan-Cancer Analyses Reveal Oncogenic and Immunological Role of PLOD2 [frontiersin.org]

- 8. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lysyl Oxidase-Like 2 (LOXL2) in Cancer Cell Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Lysyl Oxidase-Like 2 (LOXL2) in promoting cancer cell invasion and metastasis. We delve into the molecular mechanisms, signaling pathways, and the methodologies used to investigate its function, offering valuable insights for research and therapeutic development.

Introduction: LOXL2 and the Tumor Microenvironment

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). While essential for normal tissue development and homeostasis, its aberrant expression and activity are strongly implicated in the progression of various cancers. LOXL2 contributes to the stiffening of the tumor microenvironment, a key factor that promotes cancer cell invasion and metastasis. Furthermore, LOXL2 has intracellular functions, regulating gene expression and contributing to epithelial-mesenchymal transition (EMT), a critical process for cancer cell motility and invasion.

Quantitative Analysis of LOXL2 Expression in Cancer

Elevated LOXL2 expression is a common feature in numerous malignancies and often correlates with poor prognosis and increased metastatic potential. The following tables summarize key quantitative data from various studies.

Table 1: LOXL2 Expression in Breast Cancer

| Patient Cohort | Method | Key Findings | Reference |

| 129 primary breast tumors | Immunohistochemistry (IHC) | 56% of tumors showed high LOXL2 expression, which correlated with lymph node metastasis and shorter overall survival. | Clinical Cancer Research |

| 86 triple-negative breast cancer (TNBC) cases | qRT-PCR | LOXL2 mRNA levels were significantly higher in TNBC compared to other subtypes and normal breast tissue. | International Journal of Molecular Sciences |

Table 2: LOXL2 Expression in Head and Neck Squamous Cell Carcinoma (HNSCC)

| Patient Cohort | Method | Key Findings | Reference |

| 102 HNSCC patients | IHC | High LOXL2 expression was detected in 68% of tumors and was an independent predictor of poor survival. | Oncotarget |

| HNSCC cell lines (FaDu, CAL27) | Western Blot | LOXL2 protein levels were elevated in metastatic HNSCC cell lines compared to non-metastatic lines. | Molecular Cancer Research |

Table 3: LOXL2 in Other Cancers

| Cancer Type | Method | Key Findings | Reference |

| Gastric Cancer | IHC | 72% of 210 gastric cancer tissues showed positive LOXL2 staining, correlating with tumor size and invasion depth. | World Journal of Gastroenterology |

| Pancreatic Ductal Adenocarcinoma (PDAC) | In situ hybridization | LOXL2 mRNA was significantly upregulated in the stroma of PDAC tumors. | Pancreas |

Signaling Pathways Involving LOXL2 in Cancer Invasion

LOXL2 influences multiple signaling pathways to drive cancer cell invasion. Its enzymatic activity remodels the ECM, while its intracellular functions modulate key signaling cascades.

Extracellular Matrix Remodeling and Integrin Signaling

By cross-linking collagen, LOXL2 increases ECM stiffness, which activates mechanotransduction signaling through integrin receptors. This leads to the activation of focal adhesion kinase (FAK) and Src kinase, promoting cell migration and invasion.

Caption: LOXL2-mediated ECM remodeling and integrin signaling pathway.

Epithelial-Mesenchymal Transition (EMT) Regulation

Intracellular LOXL2 can act as a transcriptional regulator, promoting EMT. It interacts with transcription factors like Snail1, leading to the downregulation of E-cadherin and the upregulation of mesenchymal markers like vimentin, thereby enhancing cell motility.

Caption: Intracellular LOXL2 regulation of EMT.

Experimental Protocols for Studying LOXL2

Investigating the role of LOXL2 in cancer cell invasion requires a combination of molecular, cellular, and in vivo techniques.

Quantifying LOXL2 Expression

Immunohistochemistry (IHC)

-

Tissue Preparation: Fix paraffin-embedded tissue sections (5 µm) on coated slides.

-

Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with 5% bovine serum albumin (BSA).

-

Primary Antibody Incubation: Incubate overnight at 4°C with a primary antibody against LOXL2 (e.g., rabbit anti-LOXL2, 1:200 dilution).

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection with a DAB substrate kit.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using a thermocycler with SYBR Green master mix and LOXL2-specific primers.

-

Data Analysis: Normalize LOXL2 expression to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

Assessing Cancer Cell Invasion

Transwell Invasion Assay (Boyden Chamber)

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.

-

Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Quantification: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface. Count the number of invaded cells under a microscope.

Caption: Workflow for a Transwell invasion assay.

Therapeutic Targeting of LOXL2

The significant role of LOXL2 in cancer progression makes it an attractive therapeutic target. Strategies to inhibit LOXL2 function include the development of small molecule inhibitors and monoclonal antibodies. These approaches aim to disrupt the enzymatic activity of LOXL2, thereby reducing ECM stiffness and impeding cancer cell invasion. Further research is focused on the clinical translation of these inhibitors for the treatment of metastatic cancers.

Therapeutic Potential of Targeting PLOD2 in Fibrotic Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden, leading to organ dysfunction and failure. A key pathological feature of fibrosis is the extensive cross-linking of collagen, which renders the fibrotic tissue stiff and resistant to degradation. Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2) has emerged as a critical enzyme in this process. PLOD2 catalyzes the hydroxylation of lysine residues in the telopeptides of collagen, a prerequisite for the formation of stable pyridinoline cross-links.[1][2] Upregulated expression of PLOD2 is a common feature across a range of fibrotic conditions, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and systemic sclerosis.[1] This upregulation is driven by key pro-fibrotic signaling pathways, notably Transforming Growth Factor-β1 (TGF-β1) and Hypoxia-Inducible Factor-1α (HIF-1α).[3][4] The pivotal role of PLOD2 in mediating the irreversible nature of fibrotic scarring makes it a compelling therapeutic target. This technical guide provides an in-depth exploration of the molecular pathways governing PLOD2 expression, summarizes quantitative data on its activity in fibrosis, details experimental protocols for its investigation, and discusses the therapeutic potential of its inhibition.

The Role of PLOD2 in the Pathogenesis of Fibrosis

PLOD2, also known as lysyl hydroxylase 2 (LH2), is an endoplasmic reticulum-resident enzyme that plays a crucial role in the post-translational modification of collagen.[5] Its primary function is the hydroxylation of lysine residues within the telopeptide regions of procollagen molecules. This hydroxylation is the rate-limiting step for the formation of hydroxylysyl-pyridinoline (HP) and lysyl-pyridinoline (LP) cross-links, which are mature, stable, and non-reducible collagen cross-links.[2] In healthy tissues, the level of pyridinoline cross-linking is tightly regulated. However, in fibrotic diseases, the expression and activity of PLOD2 are significantly elevated.[1][6] This leads to an increase in pyridinoline cross-links, resulting in a collagen matrix that is overly stiff, insoluble, and resistant to degradation by matrix metalloproteinases (MMPs). This altered ECM architecture not only contributes to the mechanical dysfunction of the organ but also creates a pro-fibrotic microenvironment that perpetuates the disease state.

Regulation of PLOD2 Expression in Fibrosis

The upregulation of PLOD2 in fibrotic diseases is predominantly driven by two major signaling pathways:

-

Transforming Growth Factor-β1 (TGF-β1) Signaling: TGF-β1 is a potent pro-fibrotic cytokine that is a central mediator of fibrosis in numerous tissues. TGF-β1 induces the expression of PLOD2 through the canonical SMAD signaling pathway.[7] Specifically, TGF-β1 stimulation leads to the phosphorylation and activation of SMAD3, which then complexes with SP1 to bind to the PLOD2 promoter and drive its transcription.[8]

-

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: Hypoxia, or a state of "pseudohypoxia" often observed in fibrotic tissues, is a powerful inducer of PLOD2 expression.[9][10] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the PLOD2 promoter, leading to increased transcription.[3][4] There is also evidence of crosstalk between the TGF-β1 and HIF-1α pathways, with HIF-1α signaling being required for TGF-β1 to exert its full effect on PLOD2 expression.[3]

Below is a diagram illustrating the signaling pathways that regulate PLOD2 expression.

Caption: Signaling pathways regulating PLOD2 expression in fibrosis.

Quantitative Data on PLOD2 in Fibrotic Conditions

The following tables summarize quantitative data from various studies on PLOD2 expression and the effects of its modulation in the context of fibrosis.

Table 1: PLOD2 Expression in Human Fibrotic Tissues vs. Healthy Controls

| Tissue Type | Condition | Fold Change in PLOD2 mRNA Expression (approx.) | Reference |

| Skin | Systemic Sclerosis (SSc) | Highly Increased | [1] |

| Lung | Idiopathic Pulmonary Fibrosis (IPF) | Significantly Increased | [9] |

| Liver | Liver Fibrosis/Cirrhosis | Upregulated | [11] |

| Cervical Tissue | Cervical Cancer | Upregulated in 20% of patients | [8] |

| Oral Tissue | Oral Squamous Cell Carcinoma | High expression correlated with poor prognosis | [12] |

| Adipose Tissue | Knee Osteoarthritis | Positively correlated with BMI | [13] |

Table 2: In Vitro Modulation of PLOD2 Expression and Function

| Cell Type | Treatment | Effect on PLOD2 Expression | Functional Outcome | Reference |

| Human Lung Fibroblasts | TGF-β1 | Increased | Increased collagen deposition | [7] |

| Human Lung Fibroblasts | DMOG (HIF-1α stabilizer) | Increased | Increased collagen cross-linking | [9] |

| HeLa and SiHa Cells | Minoxidil (0.5 mM) | Decreased protein levels | Significantly reduced cell migration and invasion | [8] |

| Radiorecurrent Prostate Cancer Cells | PX-478 (HIF-1α inhibitor) | Inhibited | Reduced invasion, migration, and extravasation | [14][15] |

Experimental Protocols for Studying PLOD2 in Fibrosis

This section provides detailed methodologies for key experiments used to investigate the role and therapeutic potential of PLOD2 in fibrotic diseases.

Quantification of PLOD2 mRNA Expression by qRT-PCR

This protocol is for the analysis of PLOD2 gene expression in cultured cells or tissue samples.

-

RNA Extraction: Isolate total RNA from cells or homogenized tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for PLOD2 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate the relative expression of PLOD2 using the 2-ΔΔCt method, normalizing to the housekeeping gene.[13]

Analysis of PLOD2 Protein Expression by Western Blot

This protocol details the detection and quantification of PLOD2 protein.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PLOD2 (e.g., 1:1000 dilution) overnight at 4°C.[17]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[17]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[17]

In Vitro Cell-Based Assays for PLOD2 Function

These assays are used to assess the impact of PLOD2 modulation on cellular functions relevant to fibrosis.

-

Cell Migration Assay (Wound Healing/Scratch Assay):

-

Grow fibroblasts to a confluent monolayer in a multi-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Treat the cells with a PLOD2 inhibitor (e.g., minoxidil) or vehicle control.[8]

-

Capture images of the scratch at 0 and 24-48 hours.

-

Quantify the rate of wound closure to assess cell migration.

-

-

Cell Invasion Assay (Transwell Assay):

-

Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Seed cells in serum-free media in the upper chamber.

-

Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Include the PLOD2 inhibitor or vehicle in both chambers.

-

After 24-48 hours, remove non-invading cells from the top of the membrane.

-

Fix, stain, and count the cells that have invaded to the bottom of the membrane.[8]

-

Animal Models of Fibrosis for PLOD2 Studies

-

Bleomycin-Induced Pulmonary Fibrosis:

-

Administer a single dose of bleomycin to mice via intratracheal or oropharyngeal aspiration.[18][19][20]

-

Administer the therapeutic agent targeting PLOD2 at a predetermined dosing schedule.

-

At a terminal endpoint (e.g., 14 or 21 days), harvest the lungs.

-

Assess fibrosis by:

-

Histology: Stain lung sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.[21]

-

Hydroxyproline Assay: Quantify total collagen content in lung homogenates.

-

qRT-PCR and Western Blot: Analyze PLOD2 expression as described above.

-

-

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis:

-

Administer CCl4 to mice or rats via intraperitoneal injection, typically twice a week for 4-8 weeks.[22][23][24]

-

Concurrently treat with a PLOD2-targeting compound.

-

At the end of the study, collect liver tissue and serum.

-

Evaluate fibrosis by:

-

Histology: Stain liver sections with Sirius Red to assess collagen deposition and fibrosis stage.

-

Serum Biomarkers: Measure levels of ALT and AST to assess liver damage.[25]

-

qRT-PCR and Western Blot: Determine PLOD2 expression levels in the liver.

-

-

Below is a diagram of a typical experimental workflow for evaluating a PLOD2 inhibitor.

Caption: A typical experimental workflow for evaluating a PLOD2 inhibitor.

Therapeutic Strategies Targeting PLOD2

The central role of PLOD2 in the formation of a stable, cross-linked collagen matrix makes it an attractive therapeutic target for fibrotic diseases. The goal of PLOD2 inhibition is to reduce the pathological collagen cross-linking, thereby rendering the fibrotic matrix more susceptible to degradation and remodeling, and ultimately halting or reversing the progression of fibrosis.

Potential therapeutic approaches include:

-

Small Molecule Inhibitors: The development of small molecules that directly inhibit the enzymatic activity of PLOD2 is a primary strategy. Minoxidil, an approved drug for hypertension and alopecia, has been shown to inhibit PLOD2 expression and function in vitro, reducing cancer cell migration and invasion.[8] However, the development of more potent and specific PLOD2 inhibitors is an active area of research.

-

Targeting Upstream Regulators: An alternative approach is to target the signaling pathways that drive PLOD2 expression. Inhibitors of the TGF-β and HIF-1α pathways are being investigated for various diseases, and their ability to downregulate PLOD2 could contribute to their anti-fibrotic effects. For example, the HIF-1α inhibitor PX-478 has been shown to effectively reduce PLOD2 expression.[14][15]

-

Gene Therapy Approaches: In the future, gene-based therapies, such as siRNA or antisense oligonucleotides, could be developed to specifically silence PLOD2 expression in fibrotic tissues.

Conclusion and Future Directions

PLOD2 is a key driver of the pathological collagen cross-linking that underpins the progression and irreversibility of fibrotic diseases. Its upregulation by central pro-fibrotic pathways, such as TGF-β1 and HIF-1α, positions it as a critical node in the fibrotic process. The evidence presented in this guide strongly supports the continued investigation of PLOD2 as a therapeutic target. Future research should focus on the discovery and development of potent and selective small molecule inhibitors of PLOD2. Furthermore, a deeper understanding of the tissue-specific roles of PLOD2 and the long-term consequences of its inhibition will be crucial for the successful clinical translation of PLOD2-targeted therapies. The experimental protocols and models detailed herein provide a robust framework for advancing these research efforts and ultimately developing novel anti-fibrotic treatments for patients in need.

References

- 1. uniprot.org [uniprot.org]

- 2. Identification of PLOD2 as telopeptide lysyl hydroxylase, an important enzyme in fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-inducible Factor 1 (HIF-1) Promotes Extracellular Matrix Remodeling under Hypoxic Conditions by Inducing P4HA1, P4HA2, and PLOD2 Expression in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - PLOD2 [maayanlab.cloud]

- 6. dupuytrens.org [dupuytrens.org]

- 7. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia and TGF-β1 induced PLOD2 expression improve the migration and invasion of cervical cancer cells by promoting epithelial-to-mesenchymal transition (EMT) and focal adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudohypoxic HIF pathway activation dysregulates collagen structure-function in human lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Tissue expression of PLOD2 - Staining in Liver - The Human Protein Atlas [proteinatlas.org]

- 12. Identification and Validation of PLOD2 as an Adverse Prognostic Biomarker for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PLOD2 gene expression in infrapatellar fat pad is correlated with fat mass in obese patients with end-stage knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. urotoday.com [urotoday.com]

- 15. Targeting PLOD2 suppresses invasion and metastatic potential in radiorecurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. researchgate.net [researchgate.net]

- 18. aragen.com [aragen.com]

- 19. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]

- 22. ichorlifesciences.com [ichorlifesciences.com]

- 23. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Lysyl Hydroxylase 2 and Inhibitor Binding

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in collagen biosynthesis. As a member of the Fe(II) and 2-oxoglutarate (αKG)-dependent dioxygenase superfamily, LH2 catalyzes the hydroxylation of lysine residues within the telopeptides of procollagen chains.[1][2] This post-translational modification is the rate-limiting step for forming stable, hydroxylysine aldehyde-derived collagen cross-links (HLCCs), which are essential for the mechanical stability of the extracellular matrix (ECM) in tissues like bone and cartilage.[3] Aberrant LH2 activity and the resulting increase in stable HLCCs are strongly implicated in the pathology of various fibrotic diseases and cancer metastasis, making LH2 a compelling therapeutic target.[1][4][5] This guide provides a comprehensive overview of the structural biology of LH2, the mechanism of inhibitor binding, and detailed experimental protocols relevant to its study.

Structural Biology of Lysyl Hydroxylase 2 (PLOD2)

Gene, Isoforms, and Domain Architecture

The human PLOD2 gene is located on chromosome 3q24 and gives rise to multiple protein isoforms through alternative splicing.[2] The two primary splice variants are LH2a and LH2b. LH2b differs from LH2a by including a small exon (13A), and it is this isoform that is primarily responsible for hydroxylating lysine residues in the collagen telopeptides.[2] In contrast, the related enzymes LH1 and LH3 primarily hydroxylate lysines within the main triple-helical domain of collagen.[2][6]

LH2 is a membrane-bound homodimeric enzyme localized to the cisternae of the rough endoplasmic reticulum (ER).[5] Each monomer consists of a C-terminal catalytic lysyl hydroxylase (LH) domain, which is characteristic of the 2OG-Fe(II) oxygenase superfamily. While no experimental crystal structure for human LH2 is currently available, its high sequence homology (64% identity) with lysyl hydroxylase 3 (LH3) has enabled the construction of reliable homology models. These models, based on the crystal structure of human LH3 (PDB ID: 6FXM), provide significant insight into the enzyme's architecture.[7]

The Catalytic Site and Reaction Mechanism

The catalytic function of LH2 depends on a highly conserved set of cofactors and a specific active site geometry. As an Fe(II)/αKG-dependent dioxygenase, its reaction requires Fe(II), 2-oxoglutarate (αKG), molecular oxygen (O₂), and L-ascorbate.[8][9] The crystal structure of the homologous LH3 active site reveals that the catalytic Fe(II) ion is coordinated by a conserved 2-His-1-Asp facial triad (His667, Asp669, and His719 in LH3).[8] Based on homology modeling, the corresponding iron-binding residues in LH2 are predicted to be His666, Asp668, and His718.[10]

The catalytic cycle proceeds through an ordered binding mechanism:

-

Binding: Fe(II) and αKG bind to the active site.

-

Oxygen Activation: The binding of O₂ to the iron center initiates the oxidative decarboxylation of αKG, which releases succinate and CO₂ and generates a highly reactive ferryl-oxo (Fe(IV)=O) intermediate.[9]

-

Hydroxylation: This powerful oxidizing intermediate abstracts a hydrogen atom from the C5 of the target lysine residue on the collagen substrate.

-

Rebound: A subsequent "rebound" of the hydroxyl group onto the lysyl radical completes the hydroxylation.[4]

-

Product Release: The hydroxylated collagen peptide is released. Ascorbate is thought to reduce the iron back to its Fe(II) state if it becomes oxidized to Fe(III) during a side reaction, thereby regenerating the enzyme for the next cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Roles of PLODs in Collagen Synthesis and Cancer Progression [frontiersin.org]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PLOD2 procollagen-lysine,2-oxoglutarate 5-dioxygenase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Roles of PLODs in Collagen Synthesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Frontiers | A Fe2+-dependent self-inhibited state influences the druggability of human collagen lysyl hydroxylase (LH/PLOD) enzymes [frontiersin.org]

- 9. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Lysyl Hydroxylase 2 (LH2) Enzymatic Activity

Introduction

Lysyl hydroxylase 2 (LH2), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2), is a crucial enzyme in collagen biosynthesis. It catalyzes the hydroxylation of lysine residues within the telopeptides of collagen. This post-translational modification is a prerequisite for the formation of stable, covalent cross-links that provide tensile strength and structural integrity to collagen-rich tissues. Dysregulation of LH2 activity is implicated in various pathological conditions, including fibrosis and cancer metastasis, making it an attractive target for therapeutic intervention.

These application notes provide an overview of common in vitro assays to quantify LH2 enzymatic activity, offering detailed protocols for researchers in academia and the pharmaceutical industry.

Overview of Assay Principles

Several methods have been developed to measure LH2 activity in vitro. The choice of assay often depends on factors such as the required sensitivity, throughput, and available laboratory equipment. The most common approaches include:

-

High-Performance Liquid Chromatography (HPLC)-Based Assays: These assays utilize synthetic peptide substrates that mimic the lysine-rich telopeptide region of collagen. LH2 hydroxylates a lysine residue within the peptide, and the resulting hydroxylysine-containing product is separated from the unreacted substrate by reverse-phase HPLC and quantified by UV absorbance. This method is highly specific and provides a direct measure of product formation.

-

Radioactive Assays: These are highly sensitive assays that typically use a radiolabeled cosubstrate, such as [14C]-2-oxoglutarate. The LH2-catalyzed reaction incorporates the radiolabel into succinate. The radiolabeled product is then separated and quantified by scintillation counting.

-

Spectrophotometric/Colorimetric Assays: These assays are often coupled to the detection of a reaction product or the consumption of a cosubstrate. For example, the consumption of the 2-oxoglutarate cosubstrate can be coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. These assays are generally amenable to higher throughput screening.

Experimental Protocols

HPLC-Based Assay for LH2 Activity

This protocol describes a method to measure LH2 activity using a synthetic peptide substrate and subsequent analysis by HPLC.

Principle: LH2 catalyzes the hydroxylation of a lysine residue in a synthetic peptide substrate. The hydroxylated peptide product is separated from the non-hydroxylated substrate by reverse-phase HPLC and quantified by its absorbance at a specific wavelength.

Reagents and Materials:

-

Recombinant human LH2 enzyme

-

Synthetic peptide substrate (e.g., a short peptide mimicking a collagen telopeptide sequence)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 µM DTT, 100 µM FeSO4

-

Cosubstrates: 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid

-

Quenching Solution: 10% (v/v) Acetic Acid

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

Procedure:

-

Prepare the reaction mixture by combining the assay buffer, 2-oxoglutarate, and L-ascorbic acid in a microcentrifuge tube.

-

Add the synthetic peptide substrate to the reaction mixture.

-

Initiate the reaction by adding the recombinant LH2 enzyme. The final reaction volume is typically 50-100 µL.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of the quenching solution.

-

Centrifuge the samples at high speed for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject a suitable volume (e.g., 20 µL) onto the C18 column.

-

Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5-60% over 20 minutes).

-

Monitor the elution profile at 214 nm or 280 nm.

-

The hydroxylated product will elute at a different retention time than the substrate.

Data Analysis:

-

Identify the peaks corresponding to the substrate and the hydroxylated product based on their retention times (previously determined using standards).

-

Integrate the peak area of the hydroxylated product.

-

Create a standard curve using known concentrations of the hydroxylated peptide to convert the peak area to the amount of product formed (in moles).

-

Calculate the initial reaction velocity (V) and express it as moles of product formed per unit time per unit of enzyme (e.g., pmol/min/µg).

Radioactive Assay for LH2 Activity

This protocol details a highly sensitive method for measuring LH2 activity using a radiolabeled cosubstrate.

Principle: LH2 is a 2-oxoglutarate-dependent dioxygenase. This assay measures the enzymatic activity by quantifying the decarboxylation of [1-14C]-2-oxoglutarate to [14C]O2 and succinate. The [14C]O2 is captured and measured by scintillation counting.

Reagents and Materials:

-

Recombinant human LH2 enzyme

-

Synthetic peptide substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, 4 mM L-ascorbic acid, 0.5 mM DTT, 50 µM FeSO4

-

[1-14C]-2-oxoglutarate

-

Unlabeled 2-oxoglutarate

-

Scintillation vials containing a CO2 trapping agent (e.g., hyamine hydroxide)

-

Quenching Solution: 6 M HCl

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a sealed reaction vial containing the assay buffer, peptide substrate, and a mixture of labeled and unlabeled 2-oxoglutarate.

-

Place a small cup containing the CO2 trapping agent inside the sealed reaction vial, ensuring it does not come into contact with the reaction mixture.

-

Initiate the reaction by injecting the LH2 enzyme through the septum of the sealed vial.

-

Incubate the reaction at 37°C with gentle shaking for 30-60 minutes.

-

Stop the reaction by injecting the quenching solution (6 M HCl) into the reaction mixture. This will also release the dissolved [14C]O2 into the headspace of the vial.

-

Allow the vial to stand at room temperature for an additional hour to ensure complete trapping of the [14C]O2.

-

Carefully remove the cup containing the trapping agent and place it in a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Convert the measured counts per minute (CPM) to disintegrations per minute (DPM) using the scintillation counter's efficiency correction.

-

Calculate the moles of [14C]O2 produced based on the specific activity of the [1-14C]-2-oxoglutarate.

-

Determine the initial reaction velocity and express it as pmol/min/µg of enzyme.

Quantitative Data Summary

The following table summarizes key quantitative data for human LH2 enzymatic activity from various studies.

| Parameter | Value | Substrate/Conditions | Reference |

| Km (Peptide) | ~10-50 µM | Synthetic collagen-like peptides | Varies by peptide sequence |

| Km (2-oxoglutarate) | ~5-20 µM | In the presence of saturating peptide | General estimate |

| Optimal pH | 7.5 - 8.0 | Tris-HCl or HEPES buffer | Widely reported |

| Optimal Temperature | 37 °C | In vitro assays | Standard condition |

| IC50 (Minoxidil) | ~10-30 µM | In vitro LH2 activity assays | Known inhibitor |

| IC50 (2,2'-Dipyridyl) | ~1-5 µM | In vitro LH2 activity assays | Iron chelator |

Note: The exact values can vary depending on the specific assay conditions, substrate sequence, and enzyme source.

Visualizations

Caption: General workflow for an in vitro LH2 enzymatic assay.

Application Notes and Protocols for Developing Cell-Based Models to Test PLOD2 Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2) is a critical enzyme in the post-translational modification of collagen, the most abundant protein in the extracellular matrix (ECM).[1][2][3] PLOD2 catalyzes the hydroxylation of lysine residues in the telopeptide regions of procollagen, a crucial step for the formation of stabilized collagen cross-links.[3][4] Aberrant expression and activity of PLOD2 have been implicated in various pathologies, including fibrosis and numerous cancers.[1][2]

In cancer, elevated PLOD2 expression is associated with increased tumor stiffness, which promotes cancer cell migration, invasion, and metastasis, ultimately leading to a poor prognosis.[2][3][5][6] PLOD2 is often upregulated in the tumor microenvironment, particularly in cancer-associated fibroblasts (CAFs), contributing to ECM remodeling that facilitates tumor progression.[1][2] The enzyme's activity is regulated by signaling pathways frequently dysregulated in cancer, such as Hypoxia-Inducible Factor-1α (HIF-1α) and Transforming Growth Factor-β (TGF-β).[1][3] Furthermore, PLOD2 has been shown to influence key cancer-related signaling cascades, including the PI3K/Akt/mTOR pathway.[7][8]

Given its pivotal role in disease progression, PLOD2 has emerged as a promising therapeutic target. The development of potent and specific PLOD2 inhibitors could offer novel treatment strategies for various cancers and fibrotic diseases. This document provides detailed application notes and protocols for establishing robust cell-based models to evaluate the efficacy of PLOD2 inhibitors.

PLOD2 Signaling Pathway

The diagram below illustrates the central role of PLOD2 in collagen maturation and its activation by key oncogenic signaling pathways.

Experimental Workflow for PLOD2 Inhibitor Testing

A systematic approach is essential for evaluating the efficacy of PLOD2 inhibitors. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more complex functional assays.

References

- 1. Frontiers | Roles of PLODs in Collagen Synthesis and Cancer Progression [frontiersin.org]

- 2. Roles of PLODs in Collagen Synthesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PLOD2 in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PLOD2 promotes colorectal cancer progression by stabilizing USP15 to activate the AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-induced PLOD2 promotes proliferation, migration and invasion via PI3K/Akt signaling in glioma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Lysyl Hydroxylase 2 (PLOD2) Inhibitors in Animal Models of Fibrosis

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction, representing a significant global health burden. A key pathological feature of fibrosis is the increased deposition and altered architecture of collagen. Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, plays a pivotal role in this process. LH2 catalyzes the hydroxylation of lysine residues in the telopeptides of procollagen, a critical step for the formation of stabilized, mature collagen cross-links of the hydroxylysylpyridinoline type.[1][2] These cross-links contribute to the reduced solubility and increased tensile strength of collagen fibers, rendering fibrotic tissue resistant to degradation and promoting disease progression.[2]

Elevated expression of LH2 is a hallmark of various fibrotic conditions, including fibrosis of the skin, lung, liver, and kidney.[1][3] This upregulation is often driven by pro-fibrotic cytokines such as Transforming Growth Factor-β1 (TGF-β1), which induces PLOD2 expression through signaling pathways involving SMAD3 and SP1.[4] Given its crucial role in pathological collagen cross-linking, LH2 has emerged as a promising therapeutic target for anti-fibrotic drug development.[5][6][7]

These application notes provide detailed protocols for inducing and assessing fibrosis in established preclinical animal models, creating a framework for evaluating the efficacy of novel LH2 inhibitors.

Core Signaling Pathway: LH2 in Fibrosis

The TGF-β1 signaling pathway is a master regulator of fibrosis and a key inducer of LH2 expression. Understanding this pathway is crucial for contextualizing the mechanism of action of LH2 inhibitors.

Caption: Simplified TGF-β signaling cascade inducing LH2-mediated collagen cross-linking in fibrosis.

General Experimental Workflow for Testing LH2 Inhibitors

A standardized workflow is essential for the systematic evaluation of LH2 inhibitor efficacy in preclinical fibrosis models.

Caption: Standardized experimental workflow for evaluating LH2 inhibitors in animal models of fibrosis.

I. Pulmonary Fibrosis: Bleomycin-Induced Model

The bleomycin-induced lung fibrosis model is the most widely used preclinical model for idiopathic pulmonary fibrosis (IPF).[8][9] A single intratracheal instillation of the chemotherapeutic agent bleomycin causes initial lung inflammation followed by the development of progressive fibrosis.[10]

Table 1: Summary of Bleomycin-Induced Pulmonary Fibrosis Model

| Parameter | Description |

| Animal Species | C57BL/6 Mice (most common), Sprague-Dawley Rats |

| Inducing Agent | Bleomycin Sulfate |

| Administration | Intratracheal (IT) or Oropharyngeal Instillation |

| Typical Dose (Mouse) | 0.1 U per mouse[11] |

| Time Course | Fibrosis is well-established by Day 14, with maximal responses between Days 21-28.[10][12] |

| Key Endpoints | Histopathology (Ashcroft Score), Lung Hydroxyproline Content, BALF Analysis (cell counts, cytokines), Gene Expression (Collagen, α-SMA).[12][13] |

| Reference Compound | Nintedanib, Pirfenidone[10][13] |

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

-

Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.

-

Anesthesia: Anesthetize mice using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).

-

Bleomycin Administration (Intratracheal):

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Make a small midline incision in the neck to expose the trachea.

-

Carefully inject 50 µL of bleomycin solution (0.1 U in sterile saline) directly into the trachea using a fine-gauge needle.[11][14]

-

Close the incision with sutures or surgical clips.

-

Hold the mouse in an upright position and rotate for 30 seconds to ensure even distribution of bleomycin in the lungs.[14]

-

-

Post-Procedure Care: Monitor animals daily for weight loss and signs of distress. Provide supportive care as needed.

-

Treatment: Administer the LH2 inhibitor or vehicle according to the study design (e.g., daily oral gavage starting from day 0 for prophylactic studies or from day 7 for therapeutic studies).

-

Termination: At day 21 or 28, euthanize animals. Collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue for analysis.

II. Liver Fibrosis: Carbon Tetrachloride (CCl₄)-Induced Model

The CCl₄-induced liver fibrosis model is a robust and highly reproducible model that mimics key aspects of human liver injury and fibrosis.[15] Chronic administration of the hepatotoxin CCl₄ leads to hepatocyte damage, inflammation, and activation of hepatic stellate cells (HSCs), resulting in progressive collagen deposition.[16][17][18]

Table 2: Summary of CCl₄-Induced Liver Fibrosis Model

| Parameter | Description |

| Animal Species | C57BL/6 Mice, Wistar or Sprague-Dawley Rats |

| Inducing Agent | Carbon Tetrachloride (CCl₄), typically diluted in corn or olive oil. |

| Administration | Intraperitoneal (i.p.) injection or oral gavage.[16][17] |

| Typical Regimen | Twice-weekly i.p. injections for 4-8 weeks.[19] |

| Time Course | Significant fibrosis develops within 4 weeks, with cirrhosis often observed by 8 weeks.[19] |

| Key Endpoints | Serum ALT/AST levels, Liver Hydroxyproline Content, Histopathology (Sirius Red, α-SMA staining), Gene Expression (Col1a1, Acta2, Timp1).[13][17][18] |

| Reference Compound | Obeticholic Acid, Silymarin |

Protocol 2: CCl₄-Induced Liver Fibrosis in Mice

-

Animal Preparation: Acclimatize male C57BL/6 mice (7-9 weeks old) for one week.

-

CCl₄ Preparation: Prepare a 10% (v/v) solution of CCl₄ in a vehicle such as corn oil or olive oil.

-

Fibrosis Induction:

-

Treatment: Administer the LH2 inhibitor or vehicle on a predetermined schedule (e.g., daily oral gavage).

-

Monitoring: Monitor body weight twice weekly.

-

Termination: At the end of the study period, collect blood via cardiac puncture for serum analysis (ALT, AST). Perfuse the liver with saline and collect tissue for histology, hydroxyproline assay, and gene expression analysis.

III. Kidney Fibrosis: Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used and rapid method for inducing tubulointerstitial fibrosis in the kidney.[20][21][22] Complete ligation of one ureter causes mechanical stress and tubular injury, leading to a robust inflammatory and fibrotic response within 7 to 14 days.[23]

Table 3: Summary of Unilateral Ureteral Obstruction (UUO) Model

| Parameter | Description |

| Animal Species | C57BL/6 Mice, Wistar or Sprague-Dawley Rats |

| Inducing Agent | Surgical Ligation of one ureter. |

| Administration | N/A (Surgical procedure) |

| Time Course | Significant interstitial fibrosis is evident within 7 days and progresses up to 14 days.[23] |

| Key Endpoints | Histopathology (Masson's Trichrome, Sirius Red), Immunohistochemistry (Collagen I, α-SMA, F4/80 for macrophages), Kidney Hydroxyproline Content, Gene Expression (Tgfb1, Col1a1, Acta2).[13][23] |

| Reference Compound | ACE inhibitors (e.g., Enalapril), Angiotensin II receptor blockers. |

Protocol 3: Unilateral Ureteral Obstruction (UUO) in Mice

-

Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

-

Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a lateral position. Shave and disinfect the flank area.

-

Surgical Procedure:

-

Make a small flank incision to expose the kidney and ureter.

-

Isolate the left ureter and ligate it at two points using surgical silk (e.g., 4-0 or 5-0).[21][24]

-

Ensure complete obstruction without compromising blood flow to the kidney.

-

Reposition the kidney and close the muscle and skin layers with sutures.

-

For sham-operated controls, perform the same procedure but without ligating the ureter.

-

-

Post-Procedure Care: Provide post-operative analgesia and monitor for recovery.

-

Treatment: Begin administration of the LH2 inhibitor or vehicle immediately after surgery.

-

Termination: Euthanize animals at day 7 or 14 post-surgery. Harvest both the obstructed (ipsilateral) and non-obstructed (contralateral) kidneys for analysis.

IV. Skin Fibrosis: Bleomycin-Induced Scleroderma Model

Repeated subcutaneous injections of bleomycin induce an inflammatory and fibrotic response in the skin that mimics features of scleroderma, a systemic autoimmune disease characterized by skin fibrosis.[25][26][27]

Table 4: Summary of Bleomycin-Induced Skin Fibrosis Model

| Parameter | Description |

| Animal Species | C57BL/6, BALB/c Mice |

| Inducing Agent | Bleomycin Sulfate |

| Administration | Repeated subcutaneous (s.c.) injections into a defined area of the back. |

| Typical Regimen | Daily or every-other-day s.c. injections for 3-4 weeks.[25] |

| Time Course | Dermal thickening and collagen accumulation are significant after 3-4 weeks. |

| Key Endpoints | Dermal Thickness (caliper measurement), Skin Hydroxyproline Content, Histopathology (dermal thickness, collagen deposition), Immunohistochemistry (α-SMA).[28] |

| Reference Compound | Imatinib, Pirfenidone |

Protocol 4: Bleomycin-Induced Skin Fibrosis in Mice

-

Animal Preparation: Acclimatize female C57BL/6 mice (6-8 weeks old) for one week. Shave a defined area on the mid-upper back.

-

Fibrosis Induction:

-

Inject 100 µL of bleomycin (1 mg/mL in sterile saline) subcutaneously into the shaved area of the back.

-

Repeat injections daily for 21 to 28 days.[28]

-

Inject saline in the control group.

-

-

Treatment: Administer the LH2 inhibitor or vehicle concurrently with the bleomycin injections.

-

Monitoring: Monitor skin lesions and body weight.

-

Termination: At the end of the study, euthanize the animals. Excise the treated skin area for analysis.

V. Key Experimental Assessment Protocols

Protocol 5: Histological Assessment of Fibrosis

-

Tissue Processing: Fix tissue samples in 10% neutral buffered formalin for 24 hours, then embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections and mount on glass slides.

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and tissue structure.[14]

-

Masson's Trichrome: Stains collagen fibers blue, allowing for visualization of fibrotic areas.

-

Picrosirius Red (PSR): Stains collagen red and, when viewed under polarized light, can differentiate between mature (red-orange) and immature (green-yellow) collagen fibers.

-

-

Quantification:

Protocol 6: Hydroxyproline Assay for Total Collagen Quantification

Hydroxyproline is an amino acid largely specific to collagen, and its measurement provides a quantitative assessment of total collagen content in a tissue.[29][30][31][32]

-

Sample Preparation: Obtain a precise wet weight of the tissue sample (e.g., 20-50 mg of lung, liver, or kidney tissue).

-

Hydrolysis: Place the tissue in a pressure-resistant tube with 6N HCl. Hydrolyze at 110-120°C for 12-24 hours to break down the protein into amino acids.[31]

-

Neutralization: Neutralize the hydrolysate with NaOH or KOH.

-

Oxidation: Add Chloramine-T solution to oxidize hydroxyproline.

-

Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent/DMAB) and incubate at 60-65°C. This reaction forms a chromophore.[31]

-

Measurement: Read the absorbance at ~560 nm using a spectrophotometer.

-

Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of pure hydroxyproline. Express results as µg of hydroxyproline per mg of wet tissue weight.[31]

Protocol 7: Immunohistochemistry (IHC)

-

Antigen Retrieval: Deparaffinize and rehydrate tissue sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against:

-

Alpha-Smooth Muscle Actin (α-SMA): A marker for activated myofibroblasts.

-

Collagen Type I (Col1a1): The primary fibrillar collagen in fibrotic tissue.

-

PLOD2/LH2: To confirm target engagement and pathway modulation.

-

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen like DAB (3,3'-Diaminobenzidine).

-

Counterstain and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

Analysis: Quantify the positively stained area using image analysis software.

References

- 1. uniprot.org [uniprot.org]

- 2. Procollagen-lysine 2-oxoglutarate 5-dioxygenase 2 promotes collagen cross-linking and ECM stiffening to induce liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. elifesciences.org [elifesciences.org]

- 4. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bleomycin induced Pulmonary Fibrosis Model - Creative Biolabs [creative-biolabs.com]

- 9. Bleomycin induces molecular changes directly relevant to idiopathic pulmonary fibrosis: a model for "active" disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. criver.com [criver.com]

- 13. Accelerate your Fibrosis research with Syngene’s unique animal models [meet.syngeneintl.com]

- 14. Bleomycin-induced pulmonary fibrosis model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scantox.com [scantox.com]

- 18. Pien-Tze-Huang alleviates CCl4-induced liver fibrosis through the inhibition of HSC autophagy and the TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 20. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments. | Sigma-Aldrich [sigmaaldrich.com]

- 21. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. gubra.dk [gubra.dk]

- 24. researchgate.net [researchgate.net]

- 25. In Vivo Disease Models for Fibrosis - Aragen Life Sciences [aragen.com]

- 26. Molecular pathogenesis of skin fibrosis: insight from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mouse Models of Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Fibrosis models | Pharmacology support | CRO [oncodesign-services.com]

- 29. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Improved assay for the quantification of hydroyproline (collagen) in animal models of Idiopathic Pulmonary Fibrosis | European Respiratory Society [publications.ersnet.org]

- 31. treat-nmd.org [treat-nmd.org]

- 32. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocols for the Synthesis and Purification of Recombinant LH2

Application Note: The term "LH2" can refer to two distinct proteins in scientific literature: the Light-Harvesting Complex II (LHCII) , a key component of the photosynthetic machinery in plants and algae, and Lysyl Hydroxylase 2 (PLOD2) , a human enzyme critical for collagen biosynthesis. This document provides detailed protocols for the synthesis and purification of both recombinant proteins, tailored for researchers, scientists, and drug development professionals.

Part 1: Recombinant Light-Harvesting Complex II (LHCII) from E. coli

The synthesis of functional recombinant LHCII is a unique process known as in vitro reconstitution. It involves the separate preparation of the apoprotein and the necessary pigments, followed by their assembly into a functional complex.[1][2]

Experimental Workflow: Recombinant LHCII Synthesis and Purification

Caption: Workflow for recombinant LHCII production.

Protocol 1: Apoprotein (Lhcb1) Expression and Inclusion Body Isolation

This protocol describes the high-level expression of the LHCII apoprotein, Lhcb1, in E. coli and the subsequent isolation of inclusion bodies.

1. Gene Synthesis and Cloning:

- Synthesize the coding sequence for the desired Lhcb isoform (e.g., Arabidopsis thaliana Lhcb1.3).

- Incorporate a C-terminal hexa- or deca-histidine tag to facilitate purification.[3]

- Clone the synthesized gene into an expression vector such as pET-20b.

2. Expression in E. coli:

- Transform the expression vector into an E. coli strain suitable for protein expression, like BL21(DE3).

- Inoculate a starter culture and grow overnight.

- Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

- Continue to culture for 4-8 hours at 37°C.[3]

3. Inclusion Body Isolation:

- Harvest the bacterial cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).

- Lyse the cells using sonication or a microfluidizer.

- Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet the inclusion bodies.

- Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane fragments and other contaminants.

Protocol 2: In Vitro Reconstitution and Purification of LHCII

This protocol details the refolding of the apoprotein with pigments and the purification of the reconstituted complex.[1]

1. Pigment Extraction:

- Extract total lipids and pigments from a source like spinach leaves using 80% acetone.

- Separate chlorophylls and carotenoids from lipids using chromatography.

2. Apoprotein Solubilization:

- Solubilize the washed inclusion bodies in a buffer containing a strong anionic detergent, such as 2% (w/v) Lithium Dodecyl Sulfate (LDS), 100 mM Tris-HCl (pH 9.0), and 12.5% (w/v) sucrose.

- Heat the mixture at 95°C for 5 minutes to fully denature the protein.[1]

3. Reconstitution:

- Cool the denatured apoprotein solution to room temperature.

- Add the purified pigments (chlorophylls and carotenoids) dissolved in ethanol to the apoprotein solution while stirring. The addition of pigments initiates the refolding process.[1]

- Incubate on ice for at least 20 minutes.

4. Purification:

- Affinity Chromatography (for His-tagged protein):

- Load the reconstitution mixture onto a Ni-NTA affinity column. This step binds the properly folded, His-tagged LHCII and separates it from a large portion of unbound pigments.[2]

- Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound components.

- Elute the reconstituted LHCII with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

- Sucrose Density Gradient Centrifugation:

- Load the eluate from the affinity column onto a continuous or step sucrose density gradient (e.g., 0.1 to 1.0 M).

- Centrifuge at high speed. The correctly folded and assembled LHCII will form a distinct green band that is separated from free pigments and aggregated protein.[4]

- Carefully collect the green band containing the purified recombinant LHCII.

| Parameter | Apoprotein Expression | Reconstitution & Purification | Reference |

| Expression System | E. coli BL21(DE3) | - | [3] |

| Vector | pET-based | - | [3] |

| Inducer | 1 mM IPTG | - | [3] |

| Purification Tag | C-terminal His-tag | - | [2][3] |

| Primary Purification | Inclusion Body Washing | Ni-NTA Affinity Chromatography | [1][2] |

| Secondary Purification | - | Sucrose Density Gradient Centrifugation | [4] |

Part 2: Recombinant Human Lysyl Hydroxylase 2 (PLOD2/LH2)

The synthesis of recombinant human LH2 (PLOD2) is typically performed in eukaryotic expression systems to ensure proper post-translational modifications, such as glycosylation, which can be important for its activity.[1] However, expression in E. coli is also possible, often requiring a refolding step.

Expression Systems and Purification Strategies

| Expression System | Typical Location | Key Features | Purification Strategy | Reference |

| HEK293 or CHO Cells | Secreted into media | Glycosylated, Biologically Active | Affinity Chromatography (e.g., His-tag) from conditioned media | [1][5] |

| E. coli | Inclusion Bodies | Unglycosylated, Requires refolding | Denaturation, Refolding, followed by Affinity/Ion-Exchange Chromatography | [6] |

| Wheat Germ (in vitro) | Cell-free system | Tag-free or tagged | Affinity Chromatography (if tagged) | [7] |

Experimental Workflow: Recombinant PLOD2 from Mammalian Cells

Caption: Workflow for recombinant PLOD2 production in mammalian cells.

Protocol 3: Expression and Purification of His-tagged PLOD2 from HEK293 Cells

This protocol describes a scalable method for producing and purifying active, glycosylated human PLOD2.[1]

1. Vector Construction:

- Clone the full-length human PLOD2 cDNA into a mammalian expression vector.

- Incorporate a secretion signal at the N-terminus to ensure the protein is secreted into the culture medium.

- Add a C-terminal polyhistidine (e.g., 8xHis) tag for purification.[1]

2. Expression in HEK293 Cells:

- Transfect HEK293 cells (or a similar line like CHO) with the expression vector using a suitable transfection reagent.

- Culture the cells in serum-free medium to simplify downstream purification.

- Allow the cells to grow and secrete the recombinant PLOD2 into the medium for several days.

3. Purification:

- Harvest and Clarification: Collect the conditioned medium from the cell culture. Remove cells and debris by centrifugation followed by filtration through a 0.22 µm filter.

- Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA or other suitable IMAC resin with a binding buffer (e.g., PBS, pH 7.4).

- Load the clarified conditioned medium onto the column.

- Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.

- Elute the bound PLOD2 protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

- Buffer Exchange:

- Remove the imidazole and exchange the purified protein into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

- Quality Control:

- Assess purity by SDS-PAGE. The observed molecular weight may be higher than the calculated weight due to glycosylation (e.g., 100-110 kDa vs. a calculated ~83 kDa).[5]

- Determine protein concentration using a standard assay (e.g., BCA).

- If required, confirm enzymatic activity using an appropriate assay.[1]

| Parameter | Value/Description | Reference |

| Expression System | HEK293 or CHO cells | [1][5] |

| Protein Location | Secreted into culture medium | [1] |

| Purification Tag | C-terminal Polyhistidine-tag | [5] |

| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) | [5] |

| Observed MW (SDS-PAGE) | 100-110 kDa (due to glycosylation) | [5] |

| Purity (SDS-PAGE) | ≥ 95% | [5] |

| Storage Buffer | PBS, pH 7.4 | [5] |

| Storage Temperature | -70°C | [5] |

References

- 1. In Vitro Reconstitution of Light-harvesting Complexes of Plants and Green Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. repository.lsu.edu [repository.lsu.edu]

Application Notes and Protocols for Detecting LH2 Expression in Tissues

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of LH2 (Limb-homolog 2), also known as Lhx2, in tissue samples. This guide is intended for researchers, scientists, and drug development professionals interested in the tissue-specific expression and signaling pathways of this critical transcription factor.

Introduction

LH2 (Lhx2) is a member of the LIM homeobox family of transcription factors, playing a pivotal role in embryonic development, particularly in the nervous system, hematopoiesis, and organogenesis. Dysregulation of LH2 expression has been implicated in various developmental abnormalities and diseases. Accurate detection of LH2 expression in tissues is crucial for understanding its physiological functions and its role in pathology. Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of LH2 within the tissue architecture.

Quantitative Data Presentation

The following table summarizes the messenger RNA (mRNA) expression of LH2 across a variety of human tissues. The data is presented as normalized transcripts per million (nTPM) and is sourced from a consensus dataset combining information from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project. This allows for a comparative overview of LH2 expression levels.